REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1[O:9][C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH:19]([CH3:21])[CH3:20])[C:11]=2[C:12]=1[CH3:13])=[O:7])(C)(C)C.C(O)(C(F)(F)F)=O.ClCCl>>[CH:19]([O:18][C:14]1[C:11]2[C:12]([CH3:13])=[C:8]([C:6]([OH:7])=[O:5])[O:9][C:10]=2[CH:17]=[CH:16][CH:15]=1)([CH3:21])[CH3:20] |f:1.2|
|
Name
|
4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)OC(C)C
|
Name
|
TFA dichloromethane
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O.ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with acetonitrile
|
Type
|
FILTRATION
|
Details
|
Filtration of the precipitate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=CC=CC2=C1C(=C(O2)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: CALCULATEDPERCENTYIELD | 118.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |